4-Cyano-3-(trifluoromethyl)benzoic acid chemical properties
4-Cyano-3-(trifluoromethyl)benzoic acid chemical properties
An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid
Authored by a Senior Application Scientist
Introduction: A Keystone Intermediate in Modern Chemistry
4-Cyano-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a carboxylic acid, a cyano group, and a trifluoromethyl group—on a benzene ring makes it a uniquely versatile building block. The electron-withdrawing nature of the cyano (C≡N) and trifluoromethyl (-CF3) groups profoundly influences the molecule's reactivity and the properties of its derivatives.
The trifluoromethyl group is particularly crucial in drug design, as its incorporation into a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Similarly, the cyano group acts as a potent electron-withdrawing moiety and a versatile synthetic handle. The carboxylic acid provides a reactive site for a wide array of chemical transformations, most notably amide bond formation, which is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).
This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of 4-Cyano-3-(trifluoromethyl)benzoic acid, with a focus on its pivotal role as a precursor in the development of advanced therapeutics.
Physicochemical and Spectral Properties
A comprehensive understanding of a molecule's physical and spectral characteristics is foundational to its application in research and development.
Core Physicochemical Data
The key physicochemical properties of 4-Cyano-3-(trifluoromethyl)benzoic acid and its common isomers are summarized below for comparative analysis.
| Property | 4-Cyano-3-(trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid | 3-(Trifluoromethyl)benzoic acid |
| CAS Number | 175277-64-8 | 455-24-3 | 454-92-2 |
| Molecular Formula | C₉H₄F₃NO₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |
| Molecular Weight | 215.13 g/mol | 190.12 g/mol [3][4] | 190.12 g/mol [5] |
| Appearance | White to off-white crystalline powder | White powder | White crystalline powder |
| Melting Point | Not widely reported | 219-220 °C[4] | 107-110 °C |
| Boiling Point | Data not available | 251 °C (related compound)[6] | Data not available |
| Solubility | Soluble in DMSO, Methanol (Slightly)[6] | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |
| pKa (Predicted) | ~3.35 ± 0.10[6] | Data not available | Data not available |
Spectral Data Analysis: A Molecular Fingerprint
Spectroscopic data provides invaluable insight into the structural integrity and purity of the compound.
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¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the three aromatic protons. Due to the strong electron-withdrawing effects of the -CF₃ and -CN groups, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The splitting patterns (doublets, doublet of doublets) will be complex due to their coupling relationships. For the related 3,5-Bis(trifluoromethyl)benzoic acid, aromatic protons are observed in the 8.1 to 8.6 ppm range.[7]
-
¹³C NMR: The carbon spectrum will feature characteristic signals for the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and the trifluoromethyl carbon (a quartet around 120-130 ppm due to C-F coupling). Aromatic carbons will resonate in the 120-140 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:
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A strong, sharp absorption peak around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
A strong, broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer.
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A sharp, intense peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch.
-
Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the C-F stretching vibrations of the -CF₃ group.
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would confirm the molecular weight. For the related p-(trifluoromethyl)benzoic acid, a molecular ion peak at m/z 190 is observed, with major fragments at 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[8][9] A similar fragmentation pattern can be anticipated for the 4-cyano derivative.
Synthesis and Purification
While various synthetic routes exist for trifluoromethylated benzoic acids, a common strategy involves the oxidation of a corresponding toluene precursor. The synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid often starts from 4-cyano-3-(trifluoromethyl)aniline, a readily available commercial intermediate.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual pathway for synthesizing the target molecule, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid.
Detailed Protocol: Synthesis via Grignard Carboxylation (Illustrative)
This protocol describes a plausible, field-proven method starting from a halogenated precursor.
-
Diazotization and Sandmeyer Reaction:
-
Dissolve 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. A vigorous evolution of N₂ gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion to 4-bromo-2-(trifluoromethyl)benzonitrile.
-
Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide, which is essential for the subsequent Grignard reaction. HBr is used to both form the diazonium salt and provide the bromide nucleophile.
-
-
Grignard Reagent Formation and Carboxylation:
-
Dry magnesium (Mg) turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF to the Mg suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed, indicating the formation of the Grignard reagent.
-
Self-Validation: The disappearance of the magnesium metal and a characteristic color change (typically to a cloudy grey or brown) signal the successful formation of the organometallic intermediate.
-
-
Carboxylation and Workup:
-
Cool the Grignard reagent to -78°C using a dry ice/acetone bath.
-
Bubble dry carbon dioxide (CO₂) gas through the solution or pour the Grignard solution over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 4-Cyano-3-(trifluoromethyl)benzoic acid as a pure crystalline solid.
-
Chemical Reactivity and Applications
The molecule's reactivity is dominated by its carboxylic acid function, making it an excellent substrate for forming amides, esters, and other derivatives.
Pivotal Role in Bicalutamide Synthesis
While 4-cyano-3-(trifluoromethyl)aniline is the direct starting material for the non-steroidal antiandrogen drug Bicalutamide, the corresponding benzoic acid is a closely related and synthetically interconvertible key intermediate.[10][11] Bicalutamide functions by competitively inhibiting androgen receptors, playing a crucial role in the treatment of prostate cancer.[12] The synthesis highlights the importance of the cyano- and trifluoromethyl-substituted phenyl moiety provided by this class of reagents.
The general synthetic approach involves the formation of an amide bond between 4-cyano-3-(trifluoromethyl)aniline and a chiral side chain.
Representative Reaction: Amide Bond Formation
The carboxylic acid group is readily converted to an amide, a cornerstone reaction in pharmaceutical synthesis.
Caption: General workflow for amide synthesis from the title compound.
Detailed Protocol: Synthesis of an N-Aryl Amide
-
Activation of the Carboxylic Acid:
-
Suspend 4-Cyano-3-(trifluoromethyl)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed. The formation of the acyl chloride is complete.
-
Causality: The conversion to the more reactive acyl chloride is necessary to facilitate amide bond formation with the amine, which is a weaker nucleophile. DMF catalyzes this transformation via the Vilsmeier-Haack mechanism.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (e.g., aniline) (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Safety and Handling
As a chemical intermediate, 4-Cyano-3-(trifluoromethyl)benzoic acid requires careful handling to minimize exposure and ensure laboratory safety.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[15][16]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and bases.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
4-Cyano-3-(trifluoromethyl)benzoic acid is a quintessential example of a modern chemical building block, engineered for utility and performance. Its unique electronic properties, conferred by the trifluoromethyl and cyano substituents, combined with the versatile reactivity of the carboxylic acid group, make it an invaluable intermediate. Its primary application lies in the synthesis of complex pharmaceutical agents, most notably as a structural precursor to potent anti-cancer drugs. The continued exploration of this and similar fluorinated intermediates will undoubtedly fuel future innovations in drug discovery and materials science.
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ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026, from [Link]
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WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved January 19, 2026, from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 19, 2026, from [Link]
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